Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3] The unique structural features of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, specifically the iodine atom at the 6-position and the carboxylic acid at the 2-position, provide opportunities for further chemical modification and exploration of its therapeutic potential. These modifications can be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Applications
Based on the biological activities of structurally related imidazo[1,2-a]pyridine derivatives, 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid holds promise for investigation in the following areas:
-
Anticancer Agent: Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to inhibit various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway, inducing apoptosis, and causing cell cycle arrest.[1][4][5]
-
Anti-inflammatory Agent: Close analogs have demonstrated anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7]
-
Kinase Inhibitor: The imidazo[1,2-a]pyridine core is a common scaffold for the development of inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[8][9][10]
Data Presentation: Biological Activities of Related Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the reported biological activities of various imidazo[1,2-a]pyridine derivatives. It is important to note that these data are for structurally related compounds and should be used as a reference for guiding the investigation of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative 6 | A375 (Melanoma) | Cytotoxicity | <12 | [1] |
| Imidazo[1,2-a]pyridine derivative 6 | WM115 (Melanoma) | Cytotoxicity | <12 | [1] |
| Imidazo[1,2-a]pyridine derivative IP-5 | HCC1937 (Breast) | Cytotoxicity | 45 | [4] |
| Imidazo[1,2-a]pyridine derivative IP-6 | HCC1937 (Breast) | Cytotoxicity | 47.7 | [4] |
| Imidazo[1,2-a]pyridine derivative 13k | HCC827 (NSCLC) | PI3Kα Inhibition | 0.00194 | [5] |
| Imidazo[1,2-a]pyridine derivative 13k | A549 (NSCLC) | Antiproliferation | 0.09 - 0.43 | [5] |
| Imidazo[1,2-a]pyridine derivative 12b | Hep-2, HepG2, MCF-7, A375 | Anticancer | 11 - 13 | [11] |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid HB9 | A549 (Lung) | Cytotoxicity | 50.56 | [12] |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid HB10 | HepG2 (Liver) | Cytotoxicity | 51.52 | [12] |
Table 2: Anti-inflammatory and Other Activities of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target/Assay | Activity | IC50/MIC (µM) | Reference |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | COX-2 Inhibition | Preferential Inhibition | Not specified | [6][7] |
| Imidazo[1,2-a]pyridine-based peptidomimetic 11 | Akt1 Inhibition | Inhibition | 0.64 | [8] |
| Imidazo[1,2-a]pyridinecarboxamide 15 | M. tuberculosis H37Rv | Antitubercular | 0.10 - 0.19 | [13] |
| Imidazo[1,2-a]pyridinecarboxamide 16 | M. tuberculosis H37Rv | Antitubercular | 0.10 - 0.19 | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: Western Blot Analysis for Apoptosis and Cell Signaling Pathway Modulation
This protocol allows for the detection of changes in protein expression levels related to apoptosis and cell signaling pathways.
Materials:
-
Cancer cells treated with 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Akt, p-Akt, mTOR, p-mTOR, p53, p21, Bcl-2, BAX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.
Materials:
-
Recombinant active kinase (e.g., PI3Kα, Akt, mTOR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway Diagrams
// Nodes
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"];
PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"];
Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Survival [label="Cell Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Compound [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Edges
RTK -> PI3K [label="Activates"];
PI3K -> PIP3 [label="Converts PIP2 to"];
PIP3 -> PDK1;
PIP3 -> Akt;
PDK1 -> Akt [label="Phosphorylates"];
Akt -> mTORC1 [label="Activates"];
mTORC1 -> Proliferation;
Akt -> Survival [label="Promotes"];
Compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
Compound -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
Compound -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
}
END_DOT
Figure 1: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
// Nodes
Compound [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#EA4335"];
p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"];
Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
CytochromeC [label="Cytochrome c\nrelease", fillcolor="#F1F3F4", fontcolor="#202124"];
Caspase9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Caspase3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=egg, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
Compound -> p53 [label="Activates", style=dashed];
p53 -> Bax [label="Upregulates"];
p53 -> Bcl2 [label="Downregulates", arrowhead=tee];
Bax -> Mitochondrion;
Bcl2 -> Mitochondrion [arrowhead=tee, label="Inhibits"];
Mitochondrion -> CytochromeC;
CytochromeC -> Caspase9 [label="Activates"];
Caspase9 -> Caspase3 [label="Activates"];
Caspase3 -> Apoptosis;
}
END_DOT
Figure 2: Proposed mechanism of apoptosis induction by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
// Nodes
Start [label="Start: Synthesize/Acquire\n6-Iodoimidazo[1,2-a]pyridine-\n2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];
Cytotoxicity [label="1. In Vitro Cytotoxicity Screening\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Active [label="Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Mechanism [label="2. Mechanism of Action Studies", fillcolor="#34A853", fontcolor="#FFFFFF"];
WesternBlot [label="Western Blot\n(Apoptosis & Signaling)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
KinaseAssay [label="Kinase Inhibition\nAssay", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
LeadOpt [label="3. Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End: Preclinical Development", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Cytotoxicity;
Cytotoxicity -> Active;
Active -> Mechanism [label="Yes"];
Active -> LeadOpt [label="No (Modify structure)"];
Mechanism -> WesternBlot;
Mechanism -> KinaseAssay;
Mechanism -> CellCycle;
WesternBlot -> LeadOpt;
KinaseAssay -> LeadOpt;
CellCycle -> LeadOpt;
LeadOpt -> Start [style=dashed, label="Iterate"];
LeadOpt -> End;
}
END_DOT
Figure 3: A generalized workflow for the preclinical evaluation of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 6. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chemmethod.com [chemmethod.com]
- 13. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]